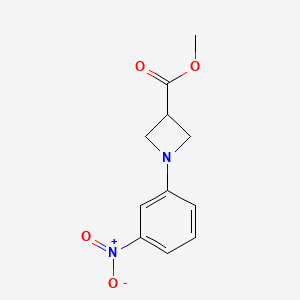
6,7-Dimethoxy-2,3-dimethylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2,3-dimethylquinolin-4-amine is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine typically involves multiple steps. One common method starts with the methylation of 4,5-dimethoxy-2-nitrobenzoic acid to generate 4,5-dimethoxy-2-methylbenzoic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-dimethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6,7-Dimethoxy-2,3-dimethylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the tyrosine kinase c-Met, which plays a role in cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Another quinoline derivative with similar structural features but different functional groups.
6,7-Dimethoxy-4-anilinoquinoline: Known for its potent inhibitory activity against tyrosine kinases.
Uniqueness
6,7-Dimethoxy-2,3-dimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3,(H2,14,15) |
InChI Key |
GZBZWHZAPXTCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



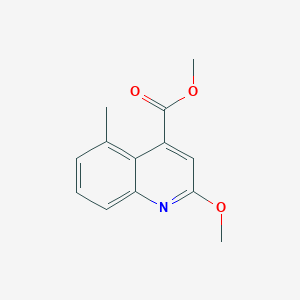

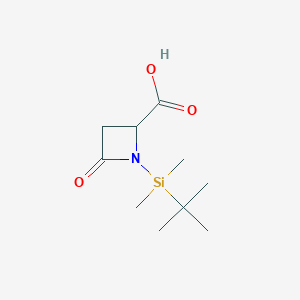

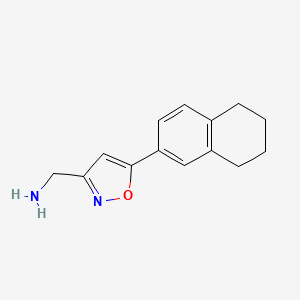



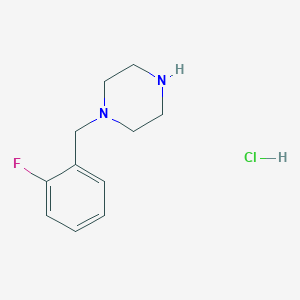
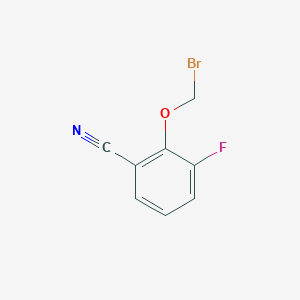

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
